molecular formula C25H29NO4S B4725084 6,7,8-trimethoxy-3,3-dimethyl-9-[4-(methylsulfanyl)phenyl]-3,4,9,10-tetrahydroacridin-1(2H)-one

6,7,8-trimethoxy-3,3-dimethyl-9-[4-(methylsulfanyl)phenyl]-3,4,9,10-tetrahydroacridin-1(2H)-one

Cat. No.: B4725084
M. Wt: 439.6 g/mol
InChI Key: UBSHQMLVNOBBER-UHFFFAOYSA-N
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Description

6,7,8-trimethoxy-3,3-dimethyl-9-[4-(methylsulfanyl)phenyl]-3,4,9,10-tetrahydroacridin-1(2H)-one is a complex organic compound with a unique structure that includes multiple methoxy groups, a dimethyl group, and a methylsulfanyl phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7,8-trimethoxy-3,3-dimethyl-9-[4-(methylsulfanyl)phenyl]-3,4,9,10-tetrahydroacridin-1(2H)-one typically involves multiple steps, including the formation of the acridinone core and the introduction of the methoxy and methylsulfanyl groups. Common synthetic routes may involve the use of reagents such as methoxybenzene derivatives, dimethylamine, and sulfur-containing compounds under specific reaction conditions like controlled temperature and pH.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalytic processes, continuous flow reactors, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

6,7,8-trimethoxy-3,3-dimethyl-9-[4-(methylsulfanyl)phenyl]-3,4,9,10-tetrahydroacridin-1(2H)-one can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or acids.

    Reduction: The acridinone core can be reduced to form tetrahydroacridin derivatives.

    Substitution: The methylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield methoxy-substituted benzaldehydes, while reduction of the acridinone core can produce tetrahydroacridin derivatives.

Scientific Research Applications

6,7,8-trimethoxy-3,3-dimethyl-9-[4-(methylsulfanyl)phenyl]-3,4,9,10-tetrahydroacridin-1(2H)-one has several scientific research applications:

    Chemistry: It can be used as a precursor for the synthesis of more complex organic molecules.

    Biology: Its unique structure makes it a candidate for studying interactions with biological macromolecules.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 6,7,8-trimethoxy-3,3-dimethyl-9-[4-(methylsulfanyl)phenyl]-3,4,9,10-tetrahydroacridin-1(2H)-one involves its interaction with molecular targets such as enzymes and receptors. The methoxy and methylsulfanyl groups can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity. The acridinone core can intercalate with DNA, potentially affecting gene expression and cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 9-[4-(dimethylamino)phenyl]-6,7,8-trimethoxy-3,3-dimethyl-2,4,9,10-tetrahydroacridin-1-one
  • 9-[4-(dimethylamino)phenyl]-6,7,8-trimethoxy-3,3-dimethyl-3,4,9,10-tetrahydro-1(2H)-acridinone

Uniqueness

6,7,8-trimethoxy-3,3-dimethyl-9-[4-(methylsulfanyl)phenyl]-3,4,9,10-tetrahydroacridin-1(2H)-one is unique due to the presence of the methylsulfanyl group, which can impart distinct chemical and biological properties compared to similar compounds. This uniqueness can be leveraged in the design of new molecules with tailored functionalities for specific applications.

Properties

IUPAC Name

6,7,8-trimethoxy-3,3-dimethyl-9-(4-methylsulfanylphenyl)-2,4,9,10-tetrahydroacridin-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29NO4S/c1-25(2)12-17-21(18(27)13-25)20(14-7-9-15(31-6)10-8-14)22-16(26-17)11-19(28-3)23(29-4)24(22)30-5/h7-11,20,26H,12-13H2,1-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBSHQMLVNOBBER-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C(C3=C(C(=C(C=C3N2)OC)OC)OC)C4=CC=C(C=C4)SC)C(=O)C1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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6,7,8-trimethoxy-3,3-dimethyl-9-[4-(methylsulfanyl)phenyl]-3,4,9,10-tetrahydroacridin-1(2H)-one
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6,7,8-trimethoxy-3,3-dimethyl-9-[4-(methylsulfanyl)phenyl]-3,4,9,10-tetrahydroacridin-1(2H)-one
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6,7,8-trimethoxy-3,3-dimethyl-9-[4-(methylsulfanyl)phenyl]-3,4,9,10-tetrahydroacridin-1(2H)-one
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6,7,8-trimethoxy-3,3-dimethyl-9-[4-(methylsulfanyl)phenyl]-3,4,9,10-tetrahydroacridin-1(2H)-one
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6,7,8-trimethoxy-3,3-dimethyl-9-[4-(methylsulfanyl)phenyl]-3,4,9,10-tetrahydroacridin-1(2H)-one
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6,7,8-trimethoxy-3,3-dimethyl-9-[4-(methylsulfanyl)phenyl]-3,4,9,10-tetrahydroacridin-1(2H)-one

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